molecular formula C54H69N11O10S2 B045539 Lanreotide CAS No. 118992-92-0

Lanreotide

Cat. No.: B045539
CAS No.: 118992-92-0
M. Wt: 1096.3 g/mol
InChI Key: PUDHBTGHUJUUFI-SCTWWAJVSA-N
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Preparation Methods

Lanreotide is synthesized through a solution phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield this compound acetate . The synthetic route can be summarized as follows:

Chemical Reactions Analysis

Lanreotide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: For the formation of disulfide bridges.

    Deprotecting Agents: For the removal of protecting groups.

    Coupling Reagents: For peptide bond formation.

Comparison with Similar Compounds

Lanreotide is often compared with other somatostatin analogs, such as octreotide. Both compounds are used in the treatment of acromegaly and neuroendocrine tumors. this compound has a longer half-life and can be administered less frequently compared to octreotide .

Similar Compounds

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

    Vapreotide: Used for the treatment of esophageal variceal bleeding in addition to its antitumor effects.

This compound’s unique long-acting formulation and specific receptor binding profile make it a valuable therapeutic option in the management of acromegaly and neuroendocrine tumors .

Biological Activity

Lanreotide is a synthetic analog of somatostatin, primarily used in the management of neuroendocrine tumors (NETs) and acromegaly. Its biological activity is characterized by its ability to inhibit hormone secretion, exert antiproliferative effects on tumor cells, and modulate various physiological processes through its action on somatostatin receptors (SSTRs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound primarily acts as an agonist for somatostatin receptor types 2 (SSTR2) and 5 (SSTR5). The binding of this compound to these receptors leads to several biological effects:

  • Inhibition of Hormone Secretion : this compound suppresses the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are critical in conditions like acromegaly.
  • Antiproliferative Effects : By activating SSTRs, this compound induces cell cycle arrest and apoptosis in tumor cells, thereby inhibiting their proliferation. This effect is particularly significant in well-differentiated NETs, where it reduces tumor growth and progression .
  • Modulation of Ion Currents : this compound affects ion currents such as potassium (K+) and calcium (Ca2+), leading to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization, which further contributes to its antiproliferative effects .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in various patient populations. The most notable is the CLARINET study , a phase III trial that assessed the effects of this compound in patients with metastatic enteropancreatic NETs.

Key Findings from Clinical Trials

  • Progression-Free Survival (PFS) : In the CLARINET study, patients treated with this compound showed a significant improvement in PFS compared to placebo. The median PFS was not reached for the this compound group versus 18 months for the placebo group (P < 0.001) with a hazard ratio for progression or death at 0.47 .
  • Quality of Life : While there were no significant differences in overall survival or quality of life between treatment groups, the safety profile was favorable, with diarrhea being the most common adverse event .

Table 1: Summary of Clinical Trial Results

StudyPopulationTreatmentMedian PFSHazard Ratio
CLARINETMetastatic NETsThis compound 120 mgNot reached0.47
SPINETAdvanced bronchopulmonary NETsThis compound AutogelNot reportedNot reported
Other StudiesVarious NET typesHigh-dose this compoundStabilization in 70% of patientsN/A

Case Studies

Several case studies have documented the effectiveness of this compound in individual patients:

  • Case Study on Acromegaly : A patient with GHRH-producing carcinoid treated with this compound experienced a dramatic reduction in GH levels by 90% and IGF-1 levels by 75%, indicating effective hormonal control despite having metastatic disease .
  • High-Dose Treatment : A cohort receiving high doses (12,000 µg/day) showed a tumor size response in 5% and stabilization in 70%, highlighting this compound's role in managing advanced disease stages .
  • Immune Response Modulation : Recent studies suggest that this compound may also influence immune cell activity, enhancing T cell responses in vitro, which could have implications for its use in combination therapies .

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-SCTWWAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127984-74-1 (acetate salt)
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60897514
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-35-2
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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